5-Chloro-2-fluoro-4-methylbenzenesulfonamide
CAS No.:
Cat. No.: VC17219891
Molecular Formula: C7H7ClFNO2S
Molecular Weight: 223.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7ClFNO2S |
|---|---|
| Molecular Weight | 223.65 g/mol |
| IUPAC Name | 5-chloro-2-fluoro-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C7H7ClFNO2S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
| Standard InChI Key | YWRFGGJDYHYGNS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)S(=O)(=O)N)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 5-chloro-2-fluoro-4-methylbenzenesulfonamide, reflects its substitution pattern: a chlorine atom at position 5, fluorine at position 2, and a methyl group at position 4 on the benzene ring, with a sulfonamide (-SO₂NH₂) group at position 1 . Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇ClFNO₂S |
| SMILES | CC1=CC(=C(C=C1Cl)S(=O)(=O)N)F |
| InChIKey | YWRFGGJDYHYGNS-UHFFFAOYSA-N |
| Topological Polar Surface | 68.5 Ų |
| XLogP3 | 1.6 |
The sulfonamide group contributes to hydrogen-bonding interactions, while halogen substitutions enhance lipophilicity and target binding .
Physicochemical Properties
PubChem-derived computed properties reveal a balanced partition coefficient (XLogP3 = 1.6), indicating moderate membrane permeability . The topological polar surface area (68.5 Ų) suggests moderate solubility in aqueous environments, aligning with typical sulfonamide pharmacokinetics .
Synthesis and Analytical Characterization
Synthetic Pathways
While no direct synthesis protocols for 5-chloro-2-fluoro-4-methylbenzenesulfonamide are publicly documented, analogous benzenesulfonamides are typically synthesized via sulfonation of substituted anilines. A plausible route involves:
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Chlorination and Fluorination: Sequential halogenation of p-methylanisole to introduce chlorine and fluorine.
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Sulfonation: Reaction with chlorosulfonic acid to install the sulfonyl chloride group.
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Amination: Treatment with ammonium hydroxide to yield the sulfonamide .
Spectroscopic Data
Key spectral features inferred from analogs include:
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¹H NMR: Aromatic protons resonating at δ 7.2–7.8 ppm, with methyl groups at δ 2.3–2.5 ppm.
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IR: S=O stretching vibrations near 1150–1350 cm⁻¹ and N-H bends at 1600 cm⁻¹ .
Biological Activity and Mechanistic Insights
Carbonic Anhydrase Inhibition
Benzenesulfonamides are established inhibitors of carbonic anhydrase isoforms (e.g., CA IX/XII), which are overexpressed in hypoxic tumors. Molecular docking studies suggest that the chloro-fluoro-methyl substituents of 5-chloro-2-fluoro-4-methylbenzenesulfonamide may enhance hydrophobic interactions with CA active sites, though experimental validation is pending.
Research Applications and Future Directions
Medicinal Chemistry
The compound’s scaffold is amendable to derivatization:
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Position 4 (methyl): Introduce bulkier alkyl groups to modulate lipophilicity.
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Sulfonamide nitrogen: Substitute with acyl or alkyl groups to enhance bioavailability .
Targeted Drug Delivery
Conjugation to nanoparticles or antibody-drug conjugates (ADCs) could exploit overexpression of CA IX in tumors, minimizing off-target effects.
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